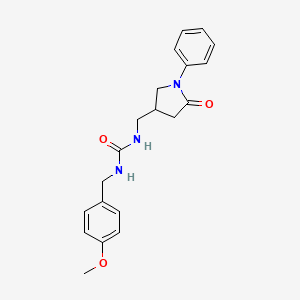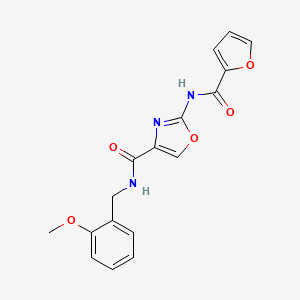
2-(furan-2-carboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-carboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide, commonly known as Furoxan, is a compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications in various fields. Furoxan is a heterocyclic compound that contains both furan and oxazole rings, which are known for their biological activities. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(furan-2-carboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide' involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 2-aminooxazole to form 2-(furan-2-carboxamido)oxazole. The resulting compound is then reacted with 2-methoxybenzylamine to form the final product, 2-(furan-2-carboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide.
Starting Materials
Furan-2-carboxylic acid, Thionyl chloride, 2-aminooxazole, 2-methoxybenzylamine
Reaction
Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride., Furan-2-carbonyl chloride is then reacted with 2-aminooxazole to form 2-(furan-2-carboxamido)oxazole., 2-(Furan-2-carboxamido)oxazole is then reacted with 2-methoxybenzylamine to form the final product, 2-(furan-2-carboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide.
Mechanism Of Action
The mechanism of action of Furoxan is based on its ability to release nitric oxide (NO) upon enzymatic or chemical activation. NO is a potent signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. Furoxan has been shown to release NO through a process called nitric oxide donor (NOD) activation, which involves the cleavage of the N-O bond in the Furoxan molecule.
Biochemical And Physiological Effects
The biochemical and physiological effects of Furoxan are primarily mediated by the release of NO. NO has been shown to regulate various cellular and molecular processes, including cell proliferation, apoptosis, and inflammation. Furoxan has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furoxan has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, Furoxan has been shown to exhibit anti-microbial activity against various bacterial and fungal pathogens.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Furoxan in lab experiments is its ability to release NO in a controlled and predictable manner. This allows researchers to study the effects of NO on various biological processes without the need for exogenous NO donors. Additionally, Furoxan has a relatively high stability and can be easily synthesized in large quantities. However, one of the limitations of using Furoxan is its potential toxicity, as high concentrations of NO can be cytotoxic and induce oxidative stress.
Future Directions
There are several future directions for the research and development of Furoxan. One area of interest is the synthesis of novel Furoxan derivatives with improved pharmacological properties, such as increased bioavailability and reduced toxicity. Another area of interest is the development of Furoxan-based materials with unique properties, such as stimuli-responsive behavior and self-healing properties. Additionally, Furoxan has been shown to exhibit potential applications in the field of agriculture, as a potential biopesticide against various crop pests.
Conclusion:
In conclusion, Furoxan is a unique compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Furoxan has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial activities, as well as its potential as a building block for novel materials. The mechanism of action of Furoxan is based on its ability to release NO, which plays a critical role in various physiological processes. While Furoxan has several advantages for lab experiments, such as its ability to release NO in a controlled manner, it also has limitations, such as its potential toxicity. There are several future directions for the research and development of Furoxan, including the synthesis of novel derivatives and the development of Furoxan-based materials.
Scientific Research Applications
Furoxan has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, Furoxan has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. In material science, Furoxan has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, Furoxan has been used as a probe to study the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
2-(furan-2-carbonylamino)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-23-13-6-3-2-5-11(13)9-18-15(21)12-10-25-17(19-12)20-16(22)14-7-4-8-24-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKJMSUZNBDDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-carboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

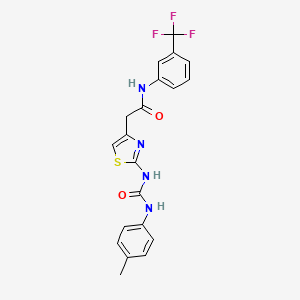
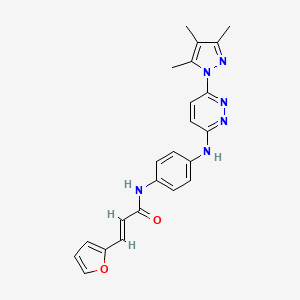
![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2852905.png)
![3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2852906.png)
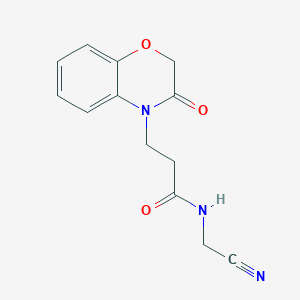
![N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B2852912.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2852913.png)
![Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2852914.png)
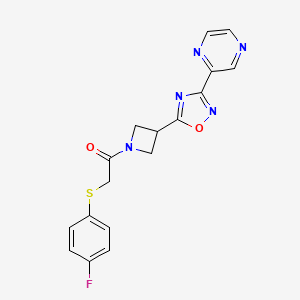
![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2852917.png)
![3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride](/img/structure/B2852918.png)
